molecular formula C17H13FN4O4S B4156326 2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide

2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B4156326
M. Wt: 388.4 g/mol
InChI Key: NVGVLQHUGUKBTR-UHFFFAOYSA-N
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Description

The compound “2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups. These include a 1,3,4-oxadiazole ring, a thioether linkage, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the 1,3,4-oxadiazole ring is generally considered to be stable under normal conditions, but can participate in reactions under certain circumstances .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, many 1,3,4-oxadiazole derivatives have been studied for their anticancer properties, and their mechanisms of action often involve interactions with various enzymes and proteins .

Properties

IUPAC Name

2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O4S/c1-10-7-13(22(24)25)5-6-14(10)19-15(23)9-27-17-21-20-16(26-17)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGVLQHUGUKBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide

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